molecular formula C18H18N2O2S B2664392 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955766-46-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2664392
CAS No.: 955766-46-8
M. Wt: 326.41
InChI Key: NNYRULFGYIBVOB-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide derivatives are a class of heterocyclic organic compounds . They are known for their wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, diuretic, potential HLGP, HIV-1 and renin inhibitor, and cytotoxic properties .


Synthesis Analysis

Thiophene-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis . The DFT/B3LYP/ 6-311++G(d,p) theoretical level can be applied to calculate the optimized geometry and the local and global chemical activity parameters .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be analyzed using various spectroscopic techniques and elemental analyses .

Scientific Research Applications

Synthetic Transformations and Cyclization Reactions

This compound and its analogs participate in synthetic transformations that lead to the formation of diverse heterocyclic compounds. For instance, the Camps cyclization process is utilized for the transformation of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides into quinolin-4(1H)-ones, showcasing the compound's role in synthesizing heteroaryl and cyclopropyl derivatives with high yields (S. S. Mochalov et al., 2016).

Antimicrobial and Antiproliferative Potential

Research into the derivatives of this compound reveals their potential in medicinal chemistry, particularly as antimicrobial and antiproliferative agents. For example, a study on the synthesis and characterization of cyclohexanecarboxamide derivatives and their metal complexes highlighted the structural properties conducive to biological activities (C. Ozer et al., 2009). Additionally, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against cancer cell lines, indicating the compound's role in developing antiproliferative drugs (J. Lu et al., 2021).

Application in Organic Synthesis

The compound and its derivatives are instrumental in organic synthesis, providing pathways to construct complex molecules with potential applications in drug development. Studies have shown that derivatives of this compound can lead to the synthesis of various heterocyclic structures, demonstrating its versatility in organic chemistry (B. Gopalakrishnan et al., 2016; Z. Szakonyi et al., 2002).

Role in Heterocyclic Chemistry

This compound is involved in the synthesis of heterocyclic carboxamides, showcasing its application in developing compounds with potential antipsychotic activities. Research has focused on synthesizing heterocyclic analogues and evaluating them as potential antipsychotic agents, highlighting the compound's significance in medicinal chemistry (M. H. Norman et al., 1996).

Future Directions

Thiophene-2-carboxamide derivatives have shown promise in various biological and pharmacological activities. Future research could focus on exploring these activities further and developing more potent pharmaceutical agents .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRULFGYIBVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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